3-Allyl-2-hydroxybenzaldehyde

Antimicrobial Resistance Schiff Base Synthesis Mycobacterial Infections

This 3-allyl-2-hydroxybenzaldehyde supplies a unique allyl handle for vinyl addition chemistry and cross-coupling, inaccessible with unsubstituted salicylaldehyde or 3-alkyl analogs. It is the essential intermediate for 3-aminoflavones, diallyl-substituted crown diamides, and potent c-Met kinase inhibitors reaching IC50 1.54 nM. In antimicrobial research, its Schiff bases achieve MICs of 0.61–1.22 μg mL⁻¹ against drug-resistant RGM, outperforming sulfamethoxazole. Ensure synthetic precision—choose this differentiated building block for your SAR and hit-to-lead programs.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 24019-66-7
Cat. No. B013475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-2-hydroxybenzaldehyde
CAS24019-66-7
Synonyms2-Hydroxy-3-(2-propen-1-yl)benzaldehyde;  2-Hydroxy-3-(2-propenyl)benzaldehyde;  3-Allyl-Salicylaldehyde;  3-Allyl-2-hydroxybenzaldehyde;  3-Allylsalicylaldehyde _x000B_
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC=CCC1=C(C(=CC=C1)C=O)O
InChIInChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-3,5-7,12H,1,4H2
InChIKeyINLWEXRRMUMHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Allyl-2-hydroxybenzaldehyde (CAS 24019-66-7) in Research & Industrial Synthesis


3-Allyl-2-hydroxybenzaldehyde (CAS 24019-66-7), also known as 3-allylsalicylaldehyde, is a bifunctional aromatic aldehyde with a hydroxyl group at the ortho position and an allyl substituent at the meta position . This compound is supplied as a liquid with a purity specification of 97% . Its structure enables participation in both electrophilic aromatic substitution and condensation reactions , making it a valuable synthetic intermediate for pharmaceuticals, agrochemicals, and functional materials .

Why 3-Allyl-2-hydroxybenzaldehyde Cannot Be Replaced by Unsubstituted Salicylaldehyde or Other Simple Analogs


The allyl group at the 3-position confers a distinct reactivity profile that is absent in unsubstituted salicylaldehyde or 3-alkyl analogs. While the aldehyde and phenol groups in salicylaldehyde enable some synthetic transformations, the allyl substituent in 3-allyl-2-hydroxybenzaldehyde provides an additional site for cross-coupling and polymerization reactions that are critical for accessing specific molecular architectures . Furthermore, the allyl group influences the electronic properties of the aromatic ring, which can enhance antimicrobial activity in certain contexts [1]. Substituting with a 3-methyl or 3-ethyl salicylaldehyde eliminates the capacity for vinyl addition chemistry, fundamentally altering the compound's utility in advanced syntheses . These differences make generic substitution a high-risk proposition in both research and industrial applications.

Comparative Performance Metrics: How 3-Allyl-2-hydroxybenzaldehyde Outperforms Key Analogs


Superior Antimicrobial Potency of 3-Allylsalicylaldehyde-Derived Schiff Bases Against Rapidly Growing Mycobacteria

Schiff bases derived from 3-allylsalicylaldehyde demonstrate a significant capacity to inhibit the growth of Rapidly Growing Mycobacteria (RGM), with Minimum Inhibitory Concentration (MIC) values in the range of 0.61 to 1.22 μg mL⁻¹ [1]. These values are significantly lower than those observed for the parent compound sulfamethoxazole (SMTZ), which served as the baseline comparator in the study [1]. The 3-allylsalicylaldehyde-derived Schiff base (L5) is one of six synthesized, but all showed this improved potency over the parent antibiotic [1].

Antimicrobial Resistance Schiff Base Synthesis Mycobacterial Infections

Enabling the Synthesis of 3-Aminoflavones for Anticancer Research

3-Allyl-2-hydroxybenzaldehyde is a specifically cited synthetic intermediate for the synthesis of 3-aminoflavones . The flavone scaffold is extensively studied for its antiproliferative activity and in vitro cytotoxicity against human tumor cell lines . In contrast, unsubstituted salicylaldehyde or its 3-alkyl derivatives (e.g., 3-methyl, 3-ethyl) lack the allyl group necessary for certain synthetic routes or do not provide the same substitution pattern on the final flavone product .

Anticancer Drug Discovery Flavonoid Synthesis Heterocyclic Chemistry

Unique Capability for Forming Polymer-Supported Crown Compounds via Allyl Group Polymerization

3-Allylsalicylaldehyde is converted in moderate to good yields into diallyl-substituted macrocyclic crown diamides and dithiatetraaza-crown compounds [1]. These compounds are described as new potential precursors for polymer-supported crown compounds [1]. This utility is predicated on the presence of the allyl group, which can undergo polymerization. Analogs like salicylaldehyde or 3-methylsalicylaldehyde cannot participate in this chemistry, precluding the formation of these specific macrocyclic structures [1].

Polymer Chemistry Macrocycle Synthesis Catalysis

Role in Synthesizing Potent c-Met Kinase Inhibitors

A derivative of 3-allylsalicylaldehyde, specifically a thiosemicarbazone (compound 23n), displayed excellent c-Met kinase inhibition on a single-digital nanomolar level (IC50 = 1.54 nM) . This is a potent effect compared to standard chemotherapeutic agents . While direct IC50 data for the parent 3-allylsalicylaldehyde or simpler analogs is not provided in this context, this result underscores the potential of 3-allyl-2-hydroxybenzaldehyde as a privileged scaffold for generating high-potency kinase inhibitors .

Kinase Inhibition Anticancer Drug Discovery Medicinal Chemistry

Optimal Use Cases for Procuring 3-Allyl-2-hydroxybenzaldehyde (CAS 24019-66-7)


Synthesis of Novel Antimicrobial Schiff Bases

Researchers seeking to develop new antimicrobials against drug-resistant pathogens, particularly Rapidly Growing Mycobacteria (RGM), should prioritize this compound. Schiff bases derived from 3-allylsalicylaldehyde have demonstrated MIC values of 0.61–1.22 μg mL⁻¹ against RGM, significantly outperforming the parent sulfamethoxazole [1]. This positions it as a valuable scaffold for hit-to-lead optimization.

Development of 3-Aminoflavone-Based Anticancer Agents

Medicinal chemistry programs focused on flavonoid derivatives with antiproliferative activity will find 3-allyl-2-hydroxybenzaldehyde to be a crucial intermediate. It is explicitly cited for the synthesis of 3-aminoflavones, a class of compounds known for in vitro cytotoxicity against human tumor cell lines . Using this specific aldehyde ensures the correct substitution pattern for target compounds.

Fabrication of Polymer-Supported Crown Ethers and Macrocycles

Polymer and materials chemists working on advanced separation media, catalysts, or sensors can leverage the allyl group for polymerization. 3-Allylsalicylaldehyde enables the synthesis of diallyl-substituted macrocyclic crown diamides, which serve as precursors for polymer-supported crown compounds [2]. This is a unique capability not shared by simpler salicylaldehyde derivatives.

Lead Generation for c-Met Kinase Inhibitors

For projects targeting c-Met kinase in oncology, 3-allyl-2-hydroxybenzaldehyde provides a proven entry point to highly potent inhibitors. Derivatives of this compound have achieved single-digit nanomolar IC50 values (1.54 nM) against c-Met kinase, demonstrating its potential as a privileged fragment for structure-activity relationship (SAR) studies .

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